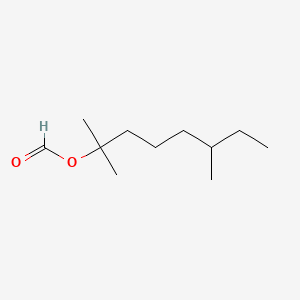

2,6-Dimethyloctan-2-yl formate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

72785-17-2 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

2,6-dimethyloctan-2-yl formate |

InChI |

InChI=1S/C11H22O2/c1-5-10(2)7-6-8-11(3,4)13-9-12/h9-10H,5-8H2,1-4H3 |

InChI Key |

KQZSQDZXBHFWGC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCC(C)(C)OC=O |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dimethyloctan 2 Yl Formate and Its Stereoisomers

Direct Esterification Approaches

Direct esterification involves the reaction of an alcohol with a carboxylic acid or its derivative to form an ester. In the case of 2,6-dimethyloctan-2-yl formate (B1220265), this would typically involve the reaction of 2,6-dimethyloctan-2-ol (B103320) with formic acid or a formate source.

The synthesis of formate esters through direct esterification often requires a catalyst to achieve reasonable reaction rates and yields. A variety of catalyst systems have been explored for the formylation of alcohols.

For the direct esterification of alcohols with formic acid, catalysts such as iodine have been shown to be effective. nih.gov Another approach involves the use of dodecylbenzenesulfonic acid (DBSA), a Brønsted acid catalyst, which has been successfully employed for the formylation of various alcohols under solvent-free conditions. researchgate.net Heterogeneous catalysts, such as Amberlyst-15®, a solid acidic resin, also offer a viable option for the formylation of alcohols with ethyl formate, providing advantages like easy separation and reusability. tandfonline.com

Recent advancements have also explored the use of gold nanoparticles supported on titanium dioxide (Au/TiO2) for the aerobic oxidative coupling of alcohols with paraformaldehyde to produce formate esters. nih.gov This method proceeds through the formation of a hemiacetal intermediate followed by oxidation. nih.gov Furthermore, metal-free approaches using CO2 as a C1 building block have been developed. In one such system, CO2 is reduced to formic acid, which then autocatalytically promotes the O-formylation of alcohols. conicet.gov.ar

The transesterification of alcohols with other formate esters, such as ethyl formate, is another common method. N-heterocyclic carbenes (NHCs) have been demonstrated to be effective catalysts for the transformylation of primary, secondary, and even tertiary alcohols. organic-chemistry.org Metal triflates, including indium(III) triflate, cerium(IV) triflate, and bismuth(III) salts, are also commonly used for this transformation. tandfonline.com

Table 1: Catalyst Systems for Formate Ester Synthesis

| Catalyst Type | Specific Catalyst Example | Reactants | Key Features |

| Halogen | Iodine (I2) | Alcohol, Formic Acid | Direct esterification catalyst. nih.gov |

| Brønsted Acid | Dodecylbenzenesulfonic acid (DBSA) | Alcohol, Formic Acid | Efficient, cheap, and stable; solvent-free conditions. researchgate.net |

| Solid Acid Resin | Amberlyst-15® | Alcohol, Ethyl Formate | Heterogeneous, reusable, simple work-up. tandfonline.com |

| Nanoparticle | Au/TiO2 | Alcohol, Paraformaldehyde | Aerobic oxidative coupling. nih.gov |

| Organocatalyst | N-heterocyclic carbenes (NHCs) | Alcohol, Methyl Formate | Effective for 1°, 2°, and 3° alcohols. organic-chemistry.org |

| Metal Triflates | In(OTf)3, Ce(OTf)4 | Alcohol, Ethyl Formate | Commonly used for transesterification. tandfonline.com |

| Autocatalytic | Formic Acid (from CO2) | Alcohol, CO2, Reducing Agent | Metal-free, uses renewable C1 source. conicet.gov.ar |

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired formate ester. Factors such as temperature, reaction time, catalyst loading, and the nature of the solvent play significant roles.

For instance, in the DBSA-catalyzed formylation of alcohols, the reactions are typically carried out at room temperature under solvent-free conditions, which is both environmentally friendly and simplifies the work-up procedure. researchgate.net When using Amberlyst-15® for formylation with ethyl formate, the optimal amount of catalyst was found to be 50 mg per 1 mmol of alcohol at room temperature. tandfonline.com A decrease in catalyst loading led to a proportional decrease in the yield. tandfonline.com

In the Au/TiO2-catalyzed oxidative coupling, the reaction with alcohols is generally slower than with amines, but still results in good to excellent yields and selectivity. nih.gov The reaction conditions, such as the ratio of reactants, need to be carefully controlled to minimize the formation of side products like acetals. nih.gov

Indirect Synthetic Routes via Precursor Transformations

Indirect routes to 2,6-dimethyloctan-2-yl formate involve the synthesis and subsequent modification of precursor molecules. This approach is particularly important for the synthesis of specific stereoisomers.

The most direct precursor for this compound is the corresponding tertiary alcohol, 2,6-dimethyloctan-2-ol. nih.gov This alcohol can be synthesized through various methods, including the hydrogenation of naturally occurring compounds like geraniol (B1671447). chemicalbook.com

Once 2,6-dimethyloctan-2-ol is obtained, it can be converted to its formate ester. The direct esterification of tertiary alcohols can sometimes be challenging due to steric hindrance. However, methods like formylation using formic acid with a suitable catalyst or transesterification with ethyl formate catalyzed by NHCs are applicable to tertiary alcohols. researchgate.netorganic-chemistry.org

An alternative method mentioned in a patent involves the treatment of 2,6-dimethyl-2,7-octadiene with a compound of the formula HX (where X is an acyloxy radical) in the presence of a strong acid to produce the corresponding ester. google.com For example, the formate of 2,6-dimethyl-7-octene-2-ol can be prepared by the esterification of the alcohol or the diene. google.com

The synthesis of specific stereoisomers of this compound requires the stereoselective synthesis of its precursors. The chiral centers in the 2,6-dimethyloctane (B150249) backbone at positions 2 and 6 necessitate precise control over the synthetic route.

Research has been conducted on the stereoselective synthesis of related compounds, such as the four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid. tandfonline.comresearchgate.netnih.gov These syntheses often start from optically active precursors like citronellol (B86348). tandfonline.comresearchgate.net For example, (R)-citronellol can be converted to an aldehyde, which then undergoes further reactions, including Wittig reactions and catalytic hydrogenation, to introduce the desired stereochemistry. tandfonline.comresearchgate.net The Evans asymmetric alkylation is another powerful tool used to introduce a chiral center with high diastereoselectivity. tandfonline.com

Furthermore, Ru-catalyzed enantioselective hydrogenation of olefins has been employed to synthesize all four stereoisomers of 2,6-dimethyloctane monoterpene building blocks starting from commercially available (R)- and (S)-β-citronellol. acs.org Lithiation-borylation methodology has also been utilized for the stereoselective synthesis of complex molecules containing the 2,6-dimethyloctane framework. acs.org These stereochemically defined precursors, such as the stereoisomers of 2,6-dimethyloctan-1-ol, can then be converted to the corresponding tertiary alcohols and subsequently to the desired formate ester stereoisomers. molaid.com

Stereoselective Synthesis of 2,6-Dimethyloctane-based Precursors

Control of Chirality at C-2 and C-6 Positions

Achieving specific stereoisomers of this compound necessitates precise control over the chiral centers at the C-2 and C-6 positions of the precursor alcohol. The synthesis of the four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, a related compound, highlights the importance of stereocontrol in this class of molecules. nih.govresearchgate.net Methodologies often involve the use of chiral building blocks or asymmetric reactions to establish the desired stereochemistry. For instance, the synthesis of all sixteen individual isomers of 3,7,11-trimethyl-2-tridecanol, which shares structural similarities, was accomplished using six enantiomerically pure building blocks, including the four stereoisomers of 1-lithio-2,6-dimethyloctane. diva-portal.org This approach underscores the utility of employing well-defined chiral synthons to construct complex molecules with multiple stereocenters.

Application of Chiral Pools and Chiral Auxiliaries

The "chiral pool" provides a valuable source of enantiomerically pure starting materials for the synthesis of specific stereoisomers. diva-portal.orggla.ac.uk Compounds derived from natural sources, such as amino acids or terpenes, can be utilized as starting points to introduce chirality into the target molecule. For example, the synthesis of optically active cyclopentadienes has been achieved starting from camphor (B46023) or tartaric acid, both readily available from the chiral pool. researchgate.net

Chiral auxiliaries offer another powerful strategy for asymmetric synthesis. kashanu.ac.ir These are chiral molecules that are temporarily incorporated into a non-chiral substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. This method has been successfully applied in the synthesis of various natural products. For instance, D-(-)-camphor sultam has been used as a chiral auxiliary in the synthesis of (R)(E)-3,7-dimethyl-2-octene-1,8-dioic acid. researchgate.net Similarly, the synthesis of a fragment of (+)-latrunculin B involved the use of (+)-(R,R)-2,3-butanediol as a chiral auxiliary to resolve a racemic lactone. kashanu.ac.ir

Enzymatic Methods in Precursor Synthesis (e.g., Lipase-catalyzed Reactions)

Enzymatic methods, particularly those employing lipases, have emerged as highly effective tools for the kinetic resolution of racemic alcohols, which are precursors to chiral formates. researchgate.netnih.gov Lipase-catalyzed reactions can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unacylated enantiomers with high enantiomeric excess. researchgate.netresearchgate.net For example, lipase (B570770) from Candida antarctica has been used for the kinetic resolution of various alcohols. researchgate.net The combination of enzymatic kinetic resolution with other chemical transformations, such as a ruthenium-catalyzed alcohol racemization, can lead to efficient dynamic kinetic resolution processes with high yields and enantioselectivities. nih.gov

Lipases have also been utilized in the resolution of related compounds, such as δ-hydroxy esters, which are precursors to chiral δ-lactones. nih.gov Furthermore, the enantioselective hydrolysis of racemic esters, catalyzed by enzymes, is another common strategy. For instance, enantioselective linalyl acetate (B1210297) esterase activity has been detected in Rhodococcus ruber, offering a potential route to enantiopure (R)- and (S)-linalool. whiterose.ac.uk

| Enzyme | Substrate | Reaction Type | Product(s) | Enantiomeric Excess (ee) | Reference |

| Lipase from Candida cylindracea | (R,S)-3,7-dimethyloctan-1-ol | Partial acylation with vinyl acetate | (S)-acetate | 92-98% | researchgate.net |

| Lipase B from Candida antarctica | Racemic δ-hydroxy esters | Transesterification | Chiral δ-lactones | Up to 99% | nih.gov |

| Hog pancreas lipase (PPL) | (+/-)-alpha-Cyclogeraniol acetate | Hydrolysis | (R)-(+)-alpha-cyclogeraniol | ~30% | researchgate.net |

| Lipase from Candida antarctica | Racemic alcohol 19 | Kinetic resolution with vinyl acetate | (R)-19 and (S)-acetate | 98% for (R)-19, 92% for (S)-19 | nih.gov |

Asymmetric Hydrogenation of Unsaturated Precursors

Asymmetric hydrogenation is a powerful technique for establishing chirality in the synthesis of the precursors to this compound. This method typically involves the use of a chiral metal catalyst, such as a rhodium or ruthenium complex with a chiral ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to selectively hydrogenate a prochiral double bond. google.comorgsyn.orgresearchgate.netpnas.org

The asymmetric hydrogenation of geraniol or nerol (B1678202) to produce chiral citronellol is a well-established example that is relevant to the synthesis of the C6 chiral center in 2,6-dimethyloctan-2-ol. orgsyn.orgpnas.org BINAP-ruthenium(II) diacetate complexes have proven to be highly effective catalysts for this transformation, yielding (S)-citronellol with high enantiomeric excess (up to 98% ee). orgsyn.org Similarly, chiral rhodium complexes can catalyze the asymmetric hydrogenation of citral (B94496) to form single chiral citronellol with high yield and enantioselectivity. google.com Asymmetric hydrosilylation of citral, followed by hydrolysis, also provides a route to optically active citronellol. google.com

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Chiral Rhodium Complex | E/Z-Citral | Chiral Citronellol | up to 99% | up to 99% | google.com |

| BINAP-Ru(II) diacetate | Geraniol | (S)-(-)-Citronellol | 98% | 93-97% | orgsyn.org |

| Chiral Ruthenium Complex | Citral | (S)-Citronellol | up to 99% | High | google.com |

Formation from Unsaturated Analogues (e.g., 2,6-Dimethyloct-6-en-2-yl Formate, 2,6-Dimethyloct-7-en-2-yl Formate)

The target compound, this compound, can be synthesized from its unsaturated analogues, such as 2,6-dimethyloct-6-en-2-yl formate and 2,6-dimethyloct-7-en-2-yl formate. lookchem.comnih.gov This approach involves the saturation of the carbon-carbon double bond in the unsaturated formate or its precursor alcohol.

Strategies for Saturation and Formylation

The saturation of the double bond is typically achieved through catalytic hydrogenation. For instance, the direct hydrogenation of geraniol, an unsaturated alcohol, using a palladium on carbon (Pd/C) catalyst can yield 3,7-dimethyloctan-1-ol, a saturated alcohol. chemicalbook.com This saturated alcohol can then be subjected to a formylation reaction to produce the corresponding formate ester.

Formylation of tertiary alcohols like 2,6-dimethyloctan-2-ol can be challenging. enamine.netresearchgate.net However, several reagents have been developed for this purpose. 2,2,2-Trifluoroethyl formate (TFEF) is a versatile and selective reagent for the formylation of alcohols, including tertiary alcohols, providing high yields. enamine.netorganic-chemistry.org Other methods include the use of formic acid with a catalyst like iodine or dodecylbenzenesulfonic acid (DBSA), or using ethyl formate with a solid acid catalyst like Amberlyst-15. researchgate.nettandfonline.com Electroreductive methods have also been explored for the formylation of activated alcohols. rsc.org

Chlorohydrin Route and Epoxide Intermediates

An alternative synthetic pathway can involve the formation of a chlorohydrin from an alkene, followed by conversion to an epoxide and subsequent ring-opening. While not directly documented for this compound, this is a general and viable strategy in organic synthesis. For example, the preparation of glycerol (B35011) dichlorohydrin involves the reaction of glycerol with hydrogen chloride. google.com In the context of synthesizing the precursor alcohol, an unsaturated starting material could be converted to a chlorohydrin, which is then transformed into an epoxide. The epoxide can then be opened with an appropriate nucleophile to introduce desired functionality and, if designed correctly, can be a key step in building the carbon skeleton. The synthesis of TA toxins, for instance, involves the nucleophilic opening of chiral epoxides. up.ac.za

Development of Novel Synthetic Pathways

Recent advancements in chemical synthesis have paved the way for innovative approaches to ester production. These methods prioritize sustainability, efficiency, and safety, addressing many of the drawbacks associated with conventional batch processing and hazardous reagents.

Green chemistry principles are increasingly being integrated into the synthesis of formate esters to minimize environmental impact and enhance safety. These approaches focus on the use of renewable feedstocks, environmentally benign solvents, and catalytic processes that reduce waste and energy consumption. royalsocietypublishing.org

One promising green method is the enzymatic synthesis of formate esters. The use of immobilized lipases, for instance, has been shown to produce phenethyl formate from formic acid and phenethyl alcohol with high conversion yields under mild conditions. nih.gov This biocatalytic approach avoids the harsh conditions and environmental pollution associated with some chemical synthesis methods. nih.gov The reusability of the enzyme for multiple reaction cycles further enhances the economic and environmental viability of the process. nih.gov

Another significant green strategy involves the catalytic aerobic oxidative coupling of alcohols with a formaldehyde (B43269) source, such as paraformaldehyde. nih.gov Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have demonstrated efficacy in catalyzing this transformation, providing good to excellent yields of formate esters. nih.gov This method is notable for being the first example of a formaldehyde-alcohol oxidative coupling for formate ester synthesis and for its recyclable catalyst. nih.gov

The direct hydrogenation of carbon dioxide (CO₂), a greenhouse gas, to produce formic acid and its esters represents a pinnacle of green chemistry by utilizing a waste product as a chemical feedstock. acs.org While the industrial production of formic acid often involves the hydrolysis of methyl formate, direct CO₂ hydrogenation offers a more sustainable alternative. acs.org

Furthermore, the use of methyl formate as a green C1 building block in radical carbonylation reactions, catalyzed by transition metals like Ruthenium, is an area of active research. acs.org The development of halogen- and base-free carbonylation processes also contributes to more sustainable synthetic routes for esters. rsc.org

Table 1: Comparison of Selected Green Synthesis Methods for Formate Esters

| Method | Reactants | Catalyst/Enzyme | Solvent | Conditions | Yield | Source(s) |

|---|---|---|---|---|---|---|

| Enzymatic Esterification | Formic acid, Phenethyl alcohol | Novozym 435 (immobilized lipase) | 1,2-Dichloroethane | 40 °C | 95.92% | nih.gov |

| Aerobic Oxidative Coupling | 1-Octanol, Paraformaldehyde | Au/TiO₂ | 1,2-Dichloroethane | 65 °C, 10 h | 80% (isolated) | nih.gov |

| Selenium-Catalyzed Oxidation | Aldehydes, Hydrogen Peroxide | Diphenyl diselenide | Water/Alcohol | Room Temperature | Good to Excellent | mdpi.com |

Flow chemistry, or continuous processing, offers substantial advantages over traditional batch methods for the synthesis of chemical compounds, including formate esters. By conducting reactions in a continuously flowing stream through a reactor, this technology allows for superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and greater consistency. researchgate.netresearchgate.net

The synthesis of lower alkyl formates has been successfully demonstrated in a continuous process by reacting gaseous carbon monoxide with a liquid alkanol over a fixed-bed resin catalyst. google.com.pg This method benefits from the ability to operate at a range of temperatures and pressures while allowing for the recycling of the reaction mixture to control the exothermic reaction and maintain optimal catalyst temperature. google.com.pg

Continuous flow technology is particularly advantageous for handling highly reactive or hazardous reagents safely. researchgate.net For instance, the use of aryl formates as carbon monoxide (CO) precursors in continuous flow carbonylation reactions has been reported, providing a practical and scalable method for producing esters. akjournals.comresearchgate.net This approach avoids the direct handling of toxic CO gas and allows for the safe expansion of the reaction scope. akjournals.com

The integration of multiple synthetic steps into a single, automated continuous flow system can dramatically reduce processing times and eliminate the need for intermediate purification steps. nih.gov This "telescoped" approach has been used for the multi-step synthesis of complex molecules and holds significant promise for streamlining the production of fine chemicals like this compound. researchgate.netnih.gov The enhanced control in flow reactors also facilitates superior conversion and selectivity compared to batch processing. researchgate.net

Table 2: Examples of Continuous Flow Processes for Ester Synthesis

| Process | Reactants | Reactor Type | Key Parameters | Throughput/Yield | Advantages | Source(s) |

|---|---|---|---|---|---|---|

| Alkyl Formate Synthesis | Carbon monoxide, C₁-₄ Alkanol | Fixed-bed resin catalyst | 20-100 °C, 100-5000 psia CO pressure | Continuous production | Heat control, catalyst stability, recycle capability | google.com.pg |

| Carbonylation with Aryl Formates | Aryl formates, Aryl halides | Flow reactor | High temperature and pressure | High yielding, scalable | Avoids direct use of CO gas, enhanced safety | akjournals.comresearchgate.net |

| α-Functionalized Ester Synthesis | tert-Butyl propionate, Methyl formate | Microchannel reactor | Controlled temperature | Moderate to good yields | Safe handling of reactive intermediates | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2,6-dimethyloctan-2-yl formate (B1220265). It provides precise information about the carbon skeleton, the chemical environment of protons and carbons, and the stereochemistry of the molecule.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the number and types of protons and carbons, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 2,6-dimethyloctan-2-yl formate, COSY would reveal the connectivity of the proton network within the octyl chain, showing correlations between H5/H6, H6/H7, and H7/H8, as well as couplings involving the methyl protons at the C6 chiral center.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom it is directly bonded to. It allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the molecular skeleton, as it shows correlations between protons and carbons that are two or three bonds apart. For this compound, key HMBC correlations would include:

Correlations from the two C2-methyl protons (H1 and H9) to the quaternary carbon C2 and the oxygenated tertiary carbon C2.

Correlation from the formate proton (H11) to the ester carbonyl carbon (C10) and the tertiary carbon C2, confirming the formate ester linkage at the C2 position.

Correlations from the protons on carbons adjacent to the chiral center (C5 and C7) to the C6 carbon, helping to confirm the branching point.

A hypothetical table of expected NMR chemical shifts is presented below based on known values for similar structural fragments.

| Position | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1, 9 | C(CH₃)₂ | ~1.4 | ~24 | C2 |

| 2 | C(CH₃)₂ | - | ~80 | - |

| 3 | CH₂ | ~1.5 | ~40 | C2, C4, C5 |

| 4 | CH₂ | ~1.2 | ~20 | C3, C5, C6 |

| 5 | CH₂ | ~1.3 | ~37 | C4, C6, C7 |

| 6 | CH | ~1.6 | ~30 | C4, C5, C7, C8, C12 |

| 7 | CH₂ | ~1.1 | ~39 | C5, C6, C8, C12 |

| 8 | CH₃ | ~0.9 | ~14 | C6, C7 |

| 10 | C=O | - | ~161 | - |

| 11 | CHO | ~8.0 | - | C2, C10 |

| 12 | CH₃ | ~0.9 | ~20 | C5, C6, C7 |

Note: This interactive table contains predicted data for illustrative purposes.

Application of Chiral Derivatizing Agents (e.g., MTPA derivatives) for Enantiomeric Excess Determination

This compound possesses a single chiral center at the C6 position, meaning it can exist as two enantiomers, (R)- and (S)-. Determining the enantiomeric excess (e.e.) of a sample is critical in stereoselective synthesis and for understanding biological activity. NMR spectroscopy can be used for this purpose through the application of chiral derivatizing agents (CDAs).

A common method involves the use of Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The analytical procedure would typically involve the following steps:

Hydrolysis of the formate ester to its parent alcohol, (R/S)-2,6-dimethyloctan-2-ol.

Separation of the racemic alcohol into two portions. One portion is esterified with (R)-MTPA chloride and the other with (S)-MTPA chloride. This creates a mixture of diastereomeric MTPA esters.

The resulting diastereomers are no longer mirror images and will have distinct NMR spectra. Protons located near the newly introduced chiral center (the MTPA moiety) will experience different magnetic environments and thus resonate at slightly different chemical shifts.

By analyzing the ¹H NMR spectrum of either the (R)- or (S)-MTPA ester mixture, the signals corresponding to each diastereomer can be identified and integrated. The ratio of the integrals of these now-separated signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for precise calculation of the e.e.

Solid-State NMR for Conformation Analysis

While solution-state NMR provides an averaged picture of a molecule's structure due to rapid bond rotation, solid-state NMR can offer insights into the specific conformation (or distribution of conformers) present in the solid phase. For a flexible, acyclic molecule like this compound, which is likely a liquid or low-melting solid, this analysis would require cooling the sample to its glassy or amorphous solid state.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound, deduce its elemental formula, and elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is essential for the initial characterization of a purified research compound. It measures the mass of an ion with extremely high accuracy (typically below 5 ppm). For this compound, with the molecular formula C₁₁H₂₂O₂, HRMS would be used to determine its exact monoisotopic mass.

This precise mass measurement allows for the unambiguous confirmation of the elemental formula, distinguishing it from any other combination of atoms that might have the same nominal mass (isobars). This confirmation is a fundamental step in identifying a new or synthesized compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₂ | |

| Average Mass | 186.295 Da | |

| Monoisotopic Mass | 186.161980 Da |

Note: This interactive table contains data for reference.

Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation and Impurity Profiling

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions. This provides a structural "fingerprint" of the molecule.

Fragmentation Pathway Analysis: The fragmentation pattern of this compound would be characteristic of a tertiary alkyl formate ester. Key fragmentation pathways would likely involve:

Cleavage of the C-O bond to generate a stable tertiary carbocation at m/z 141 ([C₁₀H₂₁]⁺). This is often a dominant pathway for tertiary alcohols and their esters.

Loss of formic acid (46 Da) from the molecular ion.

Further fragmentation of the C₁₀H₂₁ alkyl chain through cleavage at the branched C6 position, leading to a series of smaller ions that help to map the carbon skeleton.

Isomer Differentiation: MS/MS is highly effective at distinguishing between structural isomers, which can have identical molecular weights. For example, this compound (C₁₁H₂₂O₂) could be differentiated from its isomer undecanoic acid:

This compound would show the characteristic loss of the formate group and the formation of the m/z 141 tertiary carbocation.

Undecanoic acid would exhibit a prominent fragment from a McLafferty rearrangement, a pathway not available to the formate ester, and would show sequential losses of water and alkyl fragments from the carboxylic acid headgroup.

Impurity Profiling: MS/MS can be operated in a highly sensitive and selective mode, such as Selected Reaction Monitoring (SRM), to detect and quantify trace-level impurities. By targeting a specific precursor-to-product ion transition unique to a known impurity (e.g., the parent alcohol, 2,6-dimethyloctan-2-ol), its presence can be confirmed and measured even in a complex matrix, ensuring the purity of the research compound.

Chromatographic Methods for Purity and Stereoisomeric Composition Analysis

Enantiomers possess identical physical properties, such as boiling point and polarity, making them inseparable on standard GC columns. wisc.edu Chiral Gas Chromatography utilizes a stationary phase that is itself chiral, most commonly a derivative of cyclodextrin. wisc.edu This chiral environment allows for differential interaction with the R- and S-enantiomers, resulting in different retention times and enabling their separation and quantification. The identification of specific enantiomers is confirmed by comparing their retention times and calculated retention indices to those of authenticated standards. wisc.edu

| Isomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (R)-2,6-dimethyloctan-2-yl formate | 21.5 | 50.0 |

| (S)-2,6-dimethyloctan-2-yl formate | 22.1 | 50.0 |

A method analogous to that used for similar structures, such as 2,6-dimethyloct-7-en-2-yl acetate (B1210297), would be effective. sielc.com This involves using a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous component. sielc.com For mass spectrometry detection, a volatile buffer like formic acid would be used instead of phosphoric acid. sielc.com

| Parameter | Specification |

|---|---|

| Column | Newcrom R1 or equivalent C18 |

| Mobile Phase | Acetonitrile (MeCN) and water with a formic acid modifier |

| Flow Rate | 1.0 mL/min |

| Detection | UV (at a low wavelength, e.g., 210 nm) or Mass Spectrometry (MS) |

Developing a robust analytical method for a compound like this compound requires a systematic approach, especially when it is part of a complex mixture. mac-mod.com The process begins with selecting the appropriate technique (GC or HPLC) based on the analyte's properties. Column screening with different stationary phase chemistries (e.g., C18, C18-PFP) helps identify the one providing the best selectivity and resolution for the target compound and any impurities. mac-mod.com The mobile phase composition (for HPLC) or temperature program (for GC) is then optimized to achieve efficient separation in a reasonable timeframe. nih.govmac-mod.com

Once developed, the method must be validated to ensure its reliability. koreascience.kr Validation involves assessing several key parameters:

Specificity: The ability to unequivocally assess the analyte in the presence of other components. koreascience.kr

Linearity: The production of results that are directly proportional to the concentration of the analyte in the sample. koreascience.kr

Accuracy: The closeness of the test results to the true value. koreascience.kr

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings (repeatability and intermediate precision). koreascience.kr

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. koreascience.kr

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. koreascience.kr

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis in Reaction Monitoring and Mechanistic Studies

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, these methods are invaluable for confirming the presence of the ester group and monitoring its formation or conversion during chemical reactions.

In a typical synthesis, such as the esterification of 2,6-dimethyloctan-2-ol (B103320) with formic acid, IR spectroscopy can be used to monitor the reaction progress in real-time. This would involve observing the disappearance of the broad O-H stretching band of the starting alcohol (around 3300-3400 cm⁻¹) and the simultaneous appearance of the strong C=O stretching band of the ester product (around 1720-1730 cm⁻¹).

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, it is typically weaker than in the IR spectrum. However, the C-C backbone and C-H vibrations of the alkyl chain often produce strong Raman signals. The combination of both techniques provides a comprehensive vibrational profile of the molecule.

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C-H (alkane) | Stretching | 2850-2960 | 2850-2960 |

| C=O (formate ester) | Stretching | ~1725 (Strong) | ~1725 (Weak) |

| C-O (ester) | Stretching | ~1180 (Strong) | ~1180 (Moderate) |

| O-C=O | Bending | ~650 | ~650 |

Mechanistic Investigations and Reactivity Studies of 2,6 Dimethyloctan 2 Yl Formate

Hydrolysis Mechanisms and Kinetics

Hydrolysis, the cleavage of the ester bond by water, is a fundamental reaction of 2,6-dimethyloctan-2-yl formate (B1220265). The mechanism and rate of this reaction are highly dependent on the pH of the medium.

The hydrolysis of formate esters can proceed through acid-catalyzed, base-catalyzed, and neutral pathways. oup.comjcsp.org.pk For tertiary alkyl formates like tert-butyl formate, which serves as a structural analogue for 2,6-dimethyloctan-2-yl formate, these pathways have been kinetically characterized. oup.com

Acid-Catalyzed Hydrolysis (AAL1 Mechanism): In acidic solutions, the hydrolysis of tertiary alkyl formates typically follows the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. This pathway involves the initial protonation of the carbonyl oxygen, followed by the rate-determining cleavage of the alkyl-oxygen bond to form a stable tertiary carbocation and formic acid. The carbocation then rapidly reacts with water to yield the corresponding tertiary alcohol. The hydrolysis of alkyl formates is accelerated by the presence of acid. tandfonline.com Studies on tert-butyl formate have shown that the acid-catalyzed pathway is significant, with a determined second-order rate constant (kA) of (2.7 ± 0.5) × 10−3 M-1s-1. oup.com

Base-Catalyzed Hydrolysis (BAC2 Mechanism): Under basic conditions, the hydrolysis of formate esters generally proceeds via the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the departure of the alkoxide leaving group, to form a formate salt and the alcohol. For tert-butyl formate, the base-catalyzed hydrolysis is also a prominent pathway, with a second-order rate constant (kB) of 1.7 ± 0.3 M-1s-1. oup.com Interestingly, for some alkyl formates under specific high-pressure hydrothermal conditions, the hydrolysis was found to be retarded by base, a deviation from the usual behavior in water. tandfonline.com

Neutral Hydrolysis: In the pH range of approximately 5 to 7, the neutral hydrolysis pathway can predominate for tertiary alkyl formates. oup.com This pathway has a much smaller rate constant compared to the acid- and base-catalyzed routes. For tert-butyl formate, the first-order rate constant for neutral hydrolysis (kN) is (1.0 ± 0.2) × 10−6 s-1. oup.com The hydrolysis of formate esters in a neutral medium has generally received less attention in the literature. jcsp.org.pk

kh = kA[H+] + kN + kB[OH-]

The relative importance of each term is dictated by the pH of the solution. oup.com

The rate of hydrolysis of this compound is significantly influenced by both the solvent environment and the reaction temperature.

Solvent Effects: The polarity and composition of the solvent can have a profound impact on reaction kinetics. tmu.ac.in For the hydrolysis of esters, moving to a less polar solvent system, such as aqueous ethanol (B145695) or dioxane-water mixtures, generally leads to a decrease in the reaction rate. ias.ac.inkirj.ee This is often attributed to the differential solvation of the reactants and the transition state. ias.ac.in For instance, in the alkaline hydrolysis of esters in aqueous ethanol, increasing the ethanol content decreases the dielectric constant of the medium and concurrently decreases the saponification rates. ias.ac.in However, in some cases, such as with aqueous DMSO mixtures, the rate can increase with increasing organic solvent content. ias.ac.in The complexity of solvent-solute interactions, including specific solvation effects, plays a crucial role. tmu.ac.in The hydrolysis of charged SN1 reactants, a category that can be conceptually related to the AAL1 mechanism of tertiary alkyl formates, is expected to show a small increase in reactivity with decreasing solvent polarity. uconn.edu

Temperature Effects: As with most chemical reactions, the rate of hydrolysis of formate esters increases with temperature. tandfonline.comresearchgate.net The temperature dependence of the reaction rate allows for the determination of activation energies for the different hydrolysis pathways. For the analogous tert-butyl formate, the activation energies for the neutral, acid-catalyzed, and base-catalyzed hydrolysis pathways have been determined to be 78 ± 5, 59 ± 4, and 88 ± 11 kJ/mol, respectively. oup.comusgs.gov These values provide insight into the energy barriers associated with each mechanistic route.

Table 1: Kinetic Data for the Hydrolysis of tert-Butyl Formate at 22°C

| Hydrolysis Pathway | Rate Constant | Activation Energy (kJ/mol) |

| Acid-Catalyzed (kA) | (2.7 ± 0.5) × 10−3 M-1s-1 oup.com | 59 ± 4 oup.comusgs.gov |

| Neutral (kN) | (1.0 ± 0.2) × 10−6 s-1 oup.com | 78 ± 5 oup.comusgs.gov |

| Base-Catalyzed (kB) | 1.7 ± 0.3 M-1s-1 oup.com | 88 ± 11 oup.comusgs.gov |

The stability of this compound is a critical consideration in its handling, storage, and environmental fate. Based on the hydrolysis kinetics of the analogous tert-butyl formate, its stability is highly pH-dependent. At neutral pH and room temperature, the half-life is estimated to be several days (e.g., 5 days for tert-butyl formate at 22°C). oup.comusgs.gov However, in acidic or basic environments, the degradation is significantly faster. For instance, at pH 2 and 4°C, the half-life of tert-butyl formate is approximately 6 hours, while at pH 11 and 22°C, it is only 8 minutes. oup.comusgs.gov

In the context of environmental matrices, the presence of various nucleophiles and catalysts can influence the degradation rate. In complex mixtures, such as those found in certain industrial applications or environmental compartments, the stability will be a function of the specific chemical composition, pH, and temperature of the matrix.

Transesterification Reactions with Other Alcohols or Esters

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this can be represented by the following general reaction:

HCOOCH(CH3)C6H12CH3 + R'OH ⇌ HCOOR' + (CH3)3C(CH2)4CH(CH3)CH2CH3OH

This reaction is typically catalyzed by either an acid or a base. In the context of formate esters, transesterification has been observed. For example, in studies of the basic hydrolysis of ethyl acetate (B1210297) and methyl acetate in dioxane-water mixtures, ester interchange was noted when methanol (B129727) and ethylene (B1197577) glycol were added as co-solvents. acs.org

Rearrangement Pathways and Isomerization Processes

The tertiary carbocation intermediate formed during the AAL1 hydrolysis of this compound can potentially undergo rearrangement to form more stable carbocations. uomustansiriyah.edu.iq Such rearrangements are common in carbocation chemistry and can lead to the formation of isomeric products. For instance, a hydride shift could occur, transforming the initial tertiary carbocation into a different tertiary or even a secondary carbocation, which might then react with water to form a different alcohol.

Radical Reactions and Oxidative Transformations of the Alkyl Chain and Formate Group

The alkyl chain of this compound is susceptible to radical reactions and oxidative transformations. The presence of tertiary hydrogens on the alkyl chain makes them potential sites for hydrogen abstraction by radical species.

Studies on the oxidation of related branched alkanes, such as 2,7-dimethyloctane, indicate that autooxidation can occur, leading to the formation of various oxygenated products through peroxy radical intermediates. researchgate.net The oxidation of alkanes can be initiated by highly reactive species, and the reaction rates are dependent on the nature of the substrate and its concentration. acs.org

The formate group itself can also participate in radical reactions. While less common than reactions involving the alkyl chain, under specific conditions, the C-H bond of the formate group could be susceptible to radical attack.

Stereoselective Reactions Involving the Formate Group or Branched Alkyl Chain

Stereoselectivity in reactions of this compound is dictated by the nature of the reagents and the reaction mechanism. The chiral center at C6 and the tertiary carbon at C2 are key structural features influencing the stereochemical outcome of reactions.

Reactions involving the formate group, such as hydrolysis or transesterification, can proceed through different pathways. Under basic or neutral conditions, the hydrolysis of formate esters typically follows a BAc2 mechanism, involving nucleophilic attack at the acyl carbon. oup.com This reaction does not directly affect the stereocenters on the alkyl chain.

However, in reactions where the C-O bond between the alkyl group and the formate oxygen is cleaved, the stereochemistry at the tertiary C2 carbon becomes critical. Such reactions often proceed via an SN1-type mechanism, particularly under acidic conditions or with substrates capable of forming stable carbocations. The cleavage of the C-O bond in tertiary alcohols and their derivatives, like formates, leads to the formation of a planar tertiary carbocation. libretexts.org The subsequent nucleophilic attack can occur from either face of the carbocation, leading to a racemic or diastereomeric mixture if the original molecule was enantiomerically pure.

For instance, in a hypothetical solvolysis reaction of a single enantiomer of this compound, the formation of the intermediate 2,6-dimethyloctan-2-yl carbocation would lead to the loss of stereochemical information at the C2 position. The resulting alcohol product would be a mixture of stereoisomers.

Recent advances in catalysis have enabled stereospecific reactions even at tertiary centers. For example, stereoretentive nucleophilic substitution of tertiary homoallylic alcohols has been achieved through the formation of nonclassical cyclopropyl (B3062369) carbinyl carbocation intermediates. acs.orgresearchgate.net While this compound lacks the homoallylic double bond, these studies highlight that under specific catalytic conditions, stereochemical control in SN1-type reactions of tertiary substrates is possible, avoiding complete racemization. acs.orgresearchgate.net Similarly, stereospecific cross-coupling reactions of tertiary boronic esters have been developed, showcasing the potential for controlling the stereochemistry of quaternary carbon centers. nih.gov

Elimination reactions, such as those proceeding through an E2 mechanism, also exhibit high stereoselectivity, requiring a specific anti-periplanar arrangement of the leaving group and a proton. In the case of this compound, a strong, sterically hindered base would favor elimination over substitution, and the stereochemistry of the resulting alkene would depend on the conformation of the starting material.

The following table illustrates the potential stereochemical outcomes for reactions at the C2 position of this compound, based on general mechanistic principles.

| Reaction Type | Reagents/Conditions | Probable Mechanism | Stereochemical Outcome at C2 |

| Hydrolysis | Aqueous Acid | AAl1 (SN1-like) | Racemization/Diastereomerization |

| Hydrolysis | Aqueous Base | BAc2 | Retention of Configuration |

| Alcoholysis | Alcohol, Acid Catalyst | AAl1 (SN1-like) | Racemization/Diastereomerization |

| Reaction with Grignard Reagent | RMgX | Nucleophilic Acyl Substitution | Formation of a secondary alcohol |

| Elimination | Strong, bulky base | E2 | Stereospecific (anti-elimination) |

Formation and Reactivity of Intermediates (e.g., carbocations, radicals)

The chemical transformations of this compound are largely governed by the formation and subsequent reactions of high-energy intermediates, primarily carbocations and, under certain conditions, radicals.

Carbocations:

The most common intermediate in reactions of tertiary alkyl formates, especially under acidic conditions, is a tertiary carbocation. libretexts.org In the case of this compound, protonation of the formate group followed by cleavage of the alkyl-oxygen bond generates the relatively stable 2,6-dimethyloctan-2-yl carbocation.

The stability of this tertiary carbocation is enhanced by hyperconjugation with the adjacent alkyl groups. Once formed, this carbocation can undergo several reactions:

Reaction with a nucleophile: The carbocation can be trapped by a nucleophile, such as water, an alcohol, or a halide ion, to form a substitution product. As mentioned earlier, this typically leads to a mixture of stereoisomers. libretexts.org

Elimination of a proton: The carbocation can lose a proton from an adjacent carbon to form an alkene. This E1 elimination often competes with the SN1 substitution.

Rearrangement: Carbocations are prone to rearrangements to form more stable species. libretexts.orglibretexts.org In the 2,6-dimethyloctan-2-yl carbocation, a 1,2-hydride shift from the C3 position to the C2 position would result in a less stable secondary carbocation and is therefore unlikely. However, if the substitution pattern were different, rearrangements such as hydride or alkyl shifts could occur to relieve strain or form a more stabilized carbocation. stackexchange.comkhanacademy.org For example, if a quaternary center were adjacent to the carbocation, an alkyl shift could lead to a more stable tertiary carbocation.

The table below summarizes the potential fates of the 2,6-dimethyloctan-2-yl carbocation.

| Intermediate | Formation Condition | Potential Reactions | Resulting Products |

| 2,6-Dimethyloctan-2-yl carbocation | Acid-catalyzed C-O bond cleavage | Nucleophilic attack (e.g., by H2O) | 2,6-Dimethyloctan-2-ol (B103320) (mixture of stereoisomers) |

| Proton elimination (E1) | 2,6-Dimethyloct-1-ene and 2,6-Dimethyloct-2-ene | ||

| Rearrangement (if structurally possible) | Isomeric carbocations leading to rearranged products |

Radicals:

While less common than carbocation formation in typical solvolysis reactions, radical intermediates can be generated from this compound under specific conditions, such as photolysis or in the presence of radical initiators. nih.govdiva-portal.org For instance, radical-mediated reactions could involve the homolytic cleavage of the C-O bond to generate a tertiary alkyl radical.

The 2,6-dimethyloctan-2-yl radical, being a tertiary radical, would be relatively stable. Its reactivity would be characteristic of free radicals, including:

Abstraction of an atom: It could abstract a hydrogen atom or a halogen from another molecule.

Addition to an unsaturated system: It could add to a double or triple bond.

Radical-radical combination or disproportionation: Two radicals could combine to form a new C-C bond or undergo disproportionation to an alkane and an alkene.

Recent research has shown the utility of radical-mediated reactions for the functionalization of challenging substrates. For example, radical-mediated alkylation of aldehydes has been achieved under mild photochemical conditions. acs.orgthieme.de This suggests that, in principle, the 2,6-dimethyloctan-2-yl radical could be generated and utilized in synthetic applications.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule like 2,6-dimethyloctan-2-yl formate (B1220265) at the atomic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Conformational Analysis and Energy Landscapes

Due to the presence of multiple single bonds, 2,6-dimethyloctan-2-yl formate can exist in numerous spatial arrangements, or conformations. A thorough conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them. This process would reveal the molecule's preferred three-dimensional shapes and the energy barriers to rotation around its bonds. The resulting energy landscape would be crucial for understanding its physical properties and chemical behavior. For branched structures like this, conformational changes can significantly impact reactivity. researchgate.net

Reactivity Predictions based on Frontier Molecular Orbitals (FMO Theory)

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. By calculating the energies and visualizing the shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer how this compound would interact with other chemical species. The HOMO indicates regions of the molecule likely to act as an electron donor (nucleophilic sites), while the LUMO points to regions susceptible to electron acceptance (electrophilic sites). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. acs.org

Transition State Calculations for Reaction Mechanisms

To understand how this compound participates in chemical reactions, such as hydrolysis or oxidation, transition state calculations are essential. These computationally intensive calculations aim to locate the high-energy transition state structure that lies on the reaction pathway between reactants and products. By determining the geometry and energy of the transition state, one can calculate the activation energy of the reaction, which is a key factor in determining the reaction rate. acs.org This provides a detailed, step-by-step view of the reaction mechanism at the molecular level.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum mechanics is ideal for studying a single molecule, molecular dynamics (MD) simulations are employed to understand the behavior of a molecule in a more realistic environment, such as in a solution or as part of a larger system. MD simulations model the movements of atoms and molecules over time based on classical mechanics. For this compound, MD simulations could be used to study its interactions with solvent molecules, its diffusion properties, and how it might interact with other molecules in a mixture. rsc.org These simulations are particularly useful for understanding bulk properties and the influence of the surrounding environment on molecular conformation and behavior.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry can predict various spectroscopic properties of this compound. By calculating the magnetic shielding around each nucleus, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. organica1a.org Similarly, by calculating the vibrational frequencies of the molecule's bonds, an infrared (IR) spectrum can be simulated. researchgate.net These predicted spectra can be invaluable for interpreting experimental data and confirming the structure of the compound.

Table 1: Predicted Spectroscopic Data (Hypothetical)

This table illustrates the type of data that could be generated through computational prediction of spectroscopic parameters. The values presented are for illustrative purposes only and are not based on actual calculations for this compound.

| Parameter | Predicted Value |

| ¹H NMR | |

| H on C=O | ~8.0 ppm |

| CH₃ on C2 | ~1.2 ppm |

| CH₂ groups | 1.3-1.6 ppm |

| CH on C6 | ~1.5 ppm |

| ¹³C NMR | |

| C=O | ~160 ppm |

| C-O | ~80 ppm |

| Aliphatic C | 10-40 ppm |

| IR Frequencies | |

| C=O stretch | ~1720 cm⁻¹ |

| C-O stretch | ~1180 cm⁻¹ |

| C-H stretch | 2850-3000 cm⁻¹ |

Development and Validation of Computational Models for Branched Ester Systems

Developing accurate computational models for branched esters like this compound is an ongoing area of research. This involves selecting appropriate theoretical methods (e.g., density functional theory functionals) and basis sets that can accurately capture the electronic and steric effects introduced by the branching. nih.govosti.gov The validation of these models is achieved by comparing the computationally predicted properties (such as geometries, energies, and spectra) with experimental data for a range of similar molecules. mdpi.com Once validated, these models can be used to predict the properties and reactivity of new or unstudied branched esters with a higher degree of confidence.

Biochemical and Biological Research Implications Non Clinical

Enzymatic Biotransformations and Biocatalysis

The synthesis and modification of 2,6-dimethyloctan-2-yl formate (B1220265) and related molecules through enzymatic processes represent a significant area of research. Biocatalysis offers a powerful tool for producing specific stereoisomers of chiral molecules and for understanding the fundamental principles of enzyme function.

Stereoselective Enzymatic Synthesis and Hydrolysis (e.g., Lipase (B570770) Activity and Specificity)

The presence of two chiral centers in the 2,6-dimethyloctan backbone means that 2,6-dimethyloctan-2-yl formate can exist as four distinct stereoisomers. The selective synthesis of these isomers is crucial for studying their specific biological activities. A chemico-enzymatic approach has been successfully employed to prepare all four stereoisomers: (2R,6R), (2R,6S), (2S,6R), and (2S,6S). researchgate.net This method utilized the enantioselective hydrolysis of racemic formate esters catalyzed by porcine pancreatic lipase (PPL) as the key step to separate the stereoisomers. researchgate.net

Lipases are frequently used in ester synthesis and hydrolysis due to their broad substrate specificity and stability. nih.govstudylib.net In the context of formate esters, lipases like Novozym 435, a non-selective lipase from Candida antarctica, have shown high efficiency in catalyzing the synthesis of compounds like octyl formate and phenethyl formate. nih.govresearchgate.netmdpi.comresearchgate.net Studies comparing different commercial lipases have demonstrated that while 1,3-position selective lipases such as Lipozyme RM IM and Lipozyme TL IM are effective for esterification, the non-selective Novozym 435 often exhibits higher activity and broader substrate specificity, leading to greater conversion rates for formate ester synthesis. nih.govnih.govresearchgate.net This high conversion is attributed to its ability to recognize a wide range of substrates, including smaller molecules like formic acid. nih.gov The kinetic resolution of substituted alcohols by lipase-mediated acetylation is a widely studied method for preparing chiral building blocks for the synthesis of bioactive terpenoids. researchgate.net

| Lipase | Source Organism | Specificity | Observed Performance in Formate Ester Synthesis |

|---|---|---|---|

| Novozym 435 | Candida antarctica | Non-selective | High conversion rates for octyl and phenethyl formate; broad substrate specificity. |

| Lipozyme RM IM | Rhizomucor miehei | 1,3-selective | Lower conversion for phenethyl formate compared to Novozym 435; more suited for macromolecular fatty acids. |

| Lipozyme TL IM | Thermomyces lanuginosus | 1,3-selective | Lower conversion for phenethyl formate compared to Novozym 435; more suited for macromolecular fatty acids. |

Substrate Specificity and Enzyme Mechanism Elucidation for Formate Esters

The enzymatic synthesis of formate esters is challenging, partly due to the substrate specificity of many enzymes. For instance, while Novozym 435 is effective, other lipases that are well-suited for esterifying larger fatty acids show poor conversion with formic acid, highlighting a key aspect of substrate specificity. nih.gov The mechanism for lipase-catalyzed esterification involves the formation of an acyl-enzyme complex between the enzyme's active site (typically a serine hydroxyl group) and the carboxylic acid (formic acid). nih.govmdpi.com This complex then reacts with the alcohol nucleophile (e.g., 2,6-dimethyloctan-2-ol) to produce the ester and regenerate the enzyme. nih.govmdpi.com

Beyond lipases, other enzymes show activity towards formate esters. A formate-ester dehydrogenase has been identified and purified from the bacterium Amycolatopsis methanolica. nih.gov This molybdoprotein catalyzes the oxidation of methyl formate, suggesting a mechanism where the formate moiety is hydroxylated to an unstable alkyl carbonate, which then decomposes into carbon dioxide and the corresponding alcohol. nih.gov Similarly, research on a mutant of formate dehydrogenase (FDH) from Candida boidinii demonstrated its ability to use formate esters like ethyl formate and n-butyl formate as hydride donors for NADP⁺ reduction, though with lower activity compared to formic acid itself. acs.org

Biosynthetic Pathways of Related Branched-Chain Esters and Alcohols

While the specific biosynthetic pathway for this compound is not detailed in the literature, the biosynthesis of structurally related branched-chain esters and alcohols is well-documented, particularly in fruits and microorganisms. These pathways provide a model for how such compounds could be formed in nature.

The primary precursors for branched-chain esters in fruits like apples and bananas are the branched-chain amino acids (BCAAs): isoleucine, leucine, and valine. acs.orgresearchgate.net These amino acids undergo catabolism through a series of enzymatic steps to produce the corresponding branched-chain acyl-CoAs and alcohols, which are then esterified by alcohol acyltransferases (AATs). acs.orgfrontiersin.org

Key pathways include:

The Ehrlich Pathway: In microorganisms like Saccharomyces cerevisiae, BCAAs are converted to α-keto acids by transaminases (TA), then to aldehydes by α-ketoacid decarboxylases (KDC), and finally to alcohols by alcohol dehydrogenases (ADH). researchgate.net

Plant BCAA Catabolism: In plants, BCAAs are converted to α-keto acids by branched-chain amino acid aminotransferases (BCAT). These are then oxidatively decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex to form acyl-CoAs, which serve as substrates for AAT enzymes. researchgate.netfrontiersin.org

Citramalate (B1227619) Synthase Pathway: A more recently discovered pathway in ripening apples involves citramalate synthase, which contributes to the de novo synthesis of isoleucine and its corresponding esters, bypassing the typical feedback regulation seen in BCAA synthesis. pnas.org

Enzyme Characterization in Formate Ester Biosynthesis

Several types of enzymes have been characterized that are directly involved in the synthesis or modification of formate esters.

Baeyer–Villiger Monooxygenases (BVMOs): A fungal BVMO from Aspergillus flavus (BVMOAFL838) has been shown to catalyze the conversion of aliphatic aldehydes into their corresponding alkyl formate esters. conicet.gov.ar This enzyme demonstrated high conversion rates for aldehydes like octanal, producing the respective formate ester. conicet.gov.ar

Alcohol Dehydrogenases (ADHs): In methylotrophic yeasts, a novel process for methyl formate synthesis involves the NAD⁺-dependent dehydrogenation of a hemiacetal, which is formed spontaneously from methanol (B129727) and formaldehyde (B43269). This reaction is catalyzed by an alcohol dehydrogenase. tandfonline.com

Formate-Ester Dehydrogenase: As mentioned previously, the enzyme from Amycolatopsis methanolica is a molybdoprotein that specifically acts on formate esters, oxidizing them to CO₂ and an alcohol. nih.gov

| Enzyme Type | Example Enzyme | Organism | Reaction Catalyzed |

|---|---|---|---|

| Baeyer–Villiger Monooxygenase (BVMO) | BVMOAFL838 | Aspergillus flavus | Aliphatic Aldehyde → Alkyl Formate Ester |

| Alcohol Dehydrogenase (ADH) | ADH | Pichia methanolica | Hemiacetal → Formate Ester |

| Formate-Ester Dehydrogenase | Formate-Ester Dehydrogenase | Amycolatopsis methanolica | Formate Ester → CO₂ + Alcohol |

Genetic Engineering of Microorganisms for Pathway Elucidation

Metabolic engineering provides powerful tools to elucidate and engineer biosynthetic pathways for producing valuable chemicals, including branched-chain esters and their precursors. By manipulating key genes in microorganisms like Escherichia coli and Saccharomyces cerevisiae, researchers can redirect metabolic flux towards desired products.

For example, to increase the production of fatty acid-derived molecules, strategies have included the inactivation of competing pathways. The deletion of the pflB gene, which encodes for pyruvate (B1213749) formate-lyase, eliminates the formation of formate from pyruvate in E. coli, thereby increasing the availability of pyruvate for other synthetic pathways. nih.gov Similarly, engineering the acetyl-CoA pool, a critical precursor for ester biosynthesis, is a common strategy. bohrium.com Overexpression of genes involved in ester formation, such as alcohol acyltransferase (AAT) genes, has been shown to significantly increase the production of acetate (B1210297) esters in yeast. bohrium.com Furthermore, recombinant microorganisms have been engineered to produce geraniol (B1671447), a terpene alcohol that can be chemically converted to 2,6-dimethyloctane (B150249), the saturated backbone of this compound. google.com

Role as a Semiochemical or Pheromone Component Analog in Fundamental Biological Interactions

Semiochemicals are signaling molecules that mediate interactions between organisms. Pheromones are a class of semiochemicals used for communication within a species. Branched-chain esters, due to their volatility and structural diversity, often function as pheromones in insects.

A close structural analog, 2,6-dimethyloct-1-yl formate , has been identified as an aggregation pheromone mimic for the smaller flour beetle, Tribolium confusum. researchgate.netresearchgate.net The synthesis of its specific stereoisomers is important for understanding which configuration is most active in eliciting a behavioral response. researchgate.net

Furthermore, another structurally similar compound, 2,6-dimethyloctane-1,8-dioic acid , is a known component of the copulation release pheromone in the cowpea weevil, Callosobruchus maculatus. researchgate.netnih.gov Research into the synthesis of its four stereoisomers has been conducted to determine their specific biological activities. researchgate.netnih.gov These examples highlight the critical role that the specific stereochemistry of such branched-chain molecules plays in their function as highly specific biological signals. The study of this compound and its analogs, therefore, contributes to the broader field of chemical ecology by helping to decipher the chemical language that governs insect behavior.

Structure-Activity Relationship (SAR) Studies in Chemoreception (e.g., insect pheromone mimics)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. In the context of chemoreception, particularly concerning insect pheromones, these studies reveal the precise molecular features required for a compound to be recognized by a receptor and elicit a specific behavioral response. sci-hub.se The synthesis of various isomers and analogs of a pheromone allows researchers to map the relationship between structure and function, which is critical for developing synthetic mimics for applications like pest management. sci-hub.senih.gov

While direct SAR studies on this compound are not extensively documented in publicly available research, significant work has been done on the closely related compound, 2,6-dimethyloctane-1,8-dioic acid. This diacid has been identified as a key component of the copulation release pheromone in the cowpea weevil, Callosobruchus maculatus. tandfonline.comresearchgate.net Research involving the synthesis of the four stereoisomers of this diacid has been instrumental in clarifying the structure-activity relationship for this class of acyclic monoterpenoids. tandfonline.comnih.gov The stereochemistry at the C-2 and C-6 positions is critical for biological activity. nih.gov

These studies on the core dioic acid structure provide a valuable framework for predicting the activity of related molecules like this compound. By modifying the functional groups—in this case, from a dicarboxylic acid to a formate ester—researchers can explore how changes in polarity, size, and hydrogen bonding capability affect receptor binding and biological response. The synthesis and bioassay of such analogs are crucial steps in designing more potent or selective pheromone mimics.

Table 1: Research Findings on Pheromone Stereoisomer Synthesis and Analysis

| Compound/Isomer | Research Focus | Key Finding | Reference |

| 2,6-dimethyloctane-1,8-dioic acid | Synthesis of all four stereoisomers. | The stereoisomers could be discriminated by HPLC analysis after derivatization, enabling purity assessment for bioassays. | tandfonline.comresearchgate.net |

| (2RS,6RS)-2,6-dimethyloctane-1,8-dioic acid | Synthesis of the racemic mixture. | Jones oxidation of the corresponding saturated diol yielded the target diacid. | tandfonline.com |

| Four Stereoisomers of 2,6-dimethyloctane-1,8-dioic acid | Determination of stereoisomeric purity. | HPLC analysis of their bis-2-(2,3-anthracenedicarboximide)-1-cyclohexyl esters allowed for the separation and quantification of each isomer. | nih.gov |

| (11Z)-hexadec-11-en-1-yl 2,2,2-trifluoroacetate | Synthesis and bioactivity of pheromone analogs. | This analog showed strong inhibitory effects in electrophysiology and enzyme inhibition assays for Plutella xylostella. | nih.gov |

Elucidation of Olfactory Receptor Binding Mechanisms at a Molecular Level

Understanding how a volatile molecule like this compound is detected begins at the molecular level with its interaction with olfactory receptors (ORs). ORs are a large family of G-protein-coupled receptors (GPCRs) expressed in the nasal epithelium. nih.gov Elucidating the precise binding mechanism between an odorant (ligand) and its specific OR has been challenging, largely because the vast majority of ORs remain "orphan receptors" with unknown ligands. nih.gov

Recent advancements in computational chemistry, molecular modeling, and structural biology are providing unprecedented insights into these mechanisms. nih.govnih.gov Techniques like homology modeling, where the structure of an unknown OR is predicted based on the known structures of related GPCRs, and molecular dynamics (MD) simulations are used to visualize how an odorant molecule fits into and activates a receptor. nih.govgenominfo.org

Studies on various ORs reveal that odorants typically bind within a pocket formed by several transmembrane (TM) helices, often involving TM3, TM5, and TM6. nih.gov The interaction is often stabilized by a combination of hydrophobic interactions between the carbon backbone of the odorant and nonpolar amino acid residues in the pocket, as well as more specific interactions like hydrogen bonds. nih.gov For instance, research on the human OR52 family and its ligand, octanoate (B1194180), demonstrated that the hydrocarbon tail of the ligand is surrounded by hydrophobic residues, and specific amino acids are crucial for downstream signaling. nih.gov A key finding from this research was the significant conformational change of TM6, which moves inward at the extracellular side and outward at the intracellular side upon ligand binding, triggering the activation of the receptor. nih.gov

While the specific receptor for this compound has not been deorphanized, its structure suggests a likely binding mode. The long, branched alkyl chain would fit into a hydrophobic pocket, while the formate ester group could act as a hydrogen bond acceptor, interacting with polar amino acid residues to anchor the molecule in the binding site. The compound is listed in patents related to the screening and identification of ligands for specific olfactory receptors, indicating its relevance in this field of study. google.comgoogle.com

Table 2: Key Molecular Components in Olfactory Receptor Binding and Activation

| Component | Function | Example/Finding | Reference |

| Transmembrane Helices (TMs) | Form the structural core of the receptor and the ligand-binding pocket. | Odorants often bind in a pocket formed by TM3, TM5, and TM6. | nih.gov |

| Hydrophobic Residues | Stabilize the nonpolar parts of the odorant molecule within the binding pocket. | In the OR52cs receptor, F261 forms an extensive hydrophobic network with the carbon atoms of octanoate. | nih.gov |

| Polar/Charged Residues | Form specific hydrogen bonds or ionic interactions, often anchoring the ligand. | In OR52cs, the carboxylate group of octanoate is recognized by R104, H204, and R265. | nih.gov |

| Molecular Dynamics (MD) Simulations | A computational tool to simulate the movement and interaction of the ligand and receptor over time. | Used to model the binding pocket of Olfr73 and predict novel agonists. | nih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | An experimental technique to determine the high-resolution 3D structure of proteins. | Used to solve the structures of the OR52cs receptor in both its inactive (apo) and active (octanoate-bound) states. | nih.gov |

Degradation and Metabolite Studies in in vitro Biological Systems (excluding human clinical trials)

The fate of compounds like this compound within a biological system is determined by metabolic and degradation pathways. In vitro studies using biological systems such as microbial cultures, cell lines, or purified enzymes are essential for identifying potential metabolites and understanding the biochemical reactions involved, without conducting tests on whole organisms. tandfonline.com

For terpenoid compounds, a diverse range of enzymatic transformations has been documented in various microorganisms and plant cell cultures. tandfonline.com While specific degradation studies on this compound are not prominent in the literature, its metabolic pathway can be predicted based on its chemical structure—a formate ester of a tertiary terpene alcohol—and the extensive research on terpene biotransformation. tandfonline.comresearchgate.net

The primary and most likely initial step in the degradation of this compound is the enzymatic hydrolysis of the ester bond. This reaction would be catalyzed by non-specific esterase enzymes, which are widespread in biological systems. This hydrolysis would yield two metabolites: 2,6-dimethyloctan-2-ol (B103320) and formic acid.

Following the initial hydrolysis, the resulting tertiary alcohol, 2,6-dimethyloctan-2-ol, would be subject to further degradation. The common enzymatic reactions involved in the catabolism of terpenes include hydroxylation, oxidation, and C-C bond cleavage. tandfonline.comresearchgate.net Monooxygenase enzymes, for example, are known to hydroxylate terpenes at various positions, increasing their water solubility and preparing them for further oxidation. tandfonline.com The resulting diols or further oxidized products like ketones or carboxylic acids would constitute the subsequent metabolites in the degradation pathway.

Table 3: Common Enzymatic Reactions in the in vitro Biotransformation of Terpenes

| Reaction Type | Enzyme Class (Example) | Description | Reference |

| Hydrolysis | Esterases | Cleavage of an ester bond, adding a molecule of water. For the title compound, this would release the alcohol and formic acid. | tandfonline.com |

| Hydroxylation | Monooxygenases (e.g., P450s) | Introduction of a hydroxyl (-OH) group onto the carbon skeleton. This is a very common initial step in terpene degradation. | tandfonline.com |

| Oxidation | Dehydrogenases | Conversion of a hydroxyl group to a carbonyl group (ketone or aldehyde), or an aldehyde to a carboxylic acid. | researchgate.net |

| Isomerization | Isomerases | Rearrangement of the molecular structure, for example, converting a tertiary alcohol to a primary alcohol (e.g., linalool (B1675412) to geraniol). | researchgate.net |

| C-C Bond Formation/Cleavage | Various | Formation or breaking of carbon-carbon bonds, leading to significant structural rearrangement or degradation. | tandfonline.com |

Applications of 2,6 Dimethyloctan 2 Yl Formate As a Research Probe or Synthetic Building Block

Chiral Auxiliary or Ligand Component in Asymmetric Synthesis

The presence of a stereocenter in the 2,6-dimethyloctan-2-ol (B103320) precursor of 2,6-dimethyloctan-2-yl formate (B1220265) suggests its potential utility in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. While direct applications of 2,6-dimethyloctan-2-yl formate as a chiral auxiliary are not extensively documented in peer-reviewed literature, the parent alcohol, 2,6-dimethyloctan-2-ol, could serve as a valuable chiral building block.

The hydroxyl group of 2,6-dimethyloctan-2-ol can be functionalized to create chiral ligands for transition metal-catalyzed asymmetric reactions. The steric bulk of the branched alkyl chain could influence the coordination geometry around the metal center, thereby creating a specific chiral environment that can induce enantioselectivity in a variety of transformations, such as hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions.

| Ligand Type | Metal | Application in Asymmetric Synthesis | Potential Role of 2,6-Dimethyloctan-2-ol Moiety |

| Chiral Phosphines | Rhodium, Ruthenium, Palladium | Asymmetric Hydrogenation, Allylic Alkylation | The bulky, chiral alkyl backbone could influence the P-M-P bite angle and the spatial arrangement of the phenyl groups, creating a well-defined chiral pocket. |

| Chiral Oxazolines | Copper, Palladium | Friedel-Crafts Alkylation, Diels-Alder Reactions | The stereocenter would be positioned alpha to the coordinating nitrogen, influencing the approach of the substrate to the Lewis acidic metal center. |

| Chiral Salen Ligands | Manganese, Chromium, Cobalt | Asymmetric Epoxidation, Aziridination | The chiral diimine bridge derived from the corresponding diamine of 2,6-dimethyloctan-2-ol could control the facial selectivity of the oxidant's approach to an olefin. |

Model Compound for Studying Ester Reactivity or Branched Alkane Conformations

Formate esters, particularly those of tertiary alcohols, serve as interesting models for studying the kinetics and mechanisms of ester hydrolysis. The reactivity of these esters is influenced by both electronic and steric factors. The bulky 2,6-dimethyloctan-2-yl group would be expected to significantly hinder the approach of a nucleophile to the carbonyl carbon, thus affecting the rate of hydrolysis.

Studies on the hydrolysis of analogous tertiary formate esters, such as tert-butyl formate, have shown that the reaction can proceed through different mechanisms (AAC2 or AAL1) depending on the conditions. oup.com A detailed kinetic study of the hydrolysis of this compound under acidic, basic, and neutral conditions could provide valuable insights into these mechanistic pathways.

| Formate Ester | Relative Rate of Hydrolysis (Conceptual) | Steric Hindrance | Electronic Effects |

| Methyl formate | High | Low | Minimal |

| Ethyl formate | Medium-High | Moderate | Minor inductive effect |

| Isopropyl formate | Medium | Increased | Inductive effect |